molecular formula C9H6BrN3O4 B8151179 (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate

Cat. No.: B8151179
M. Wt: 300.07 g/mol
InChI Key: YODVNDFHUSBPEN-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a reactive 2,5-dioxopyrrolidinyl ester group at the 2-position. This structure combines electrophilic reactivity (via the bromine) and a versatile activated ester moiety, making it a promising candidate for pharmaceutical synthesis, material science, and chemical biology. The bromine enhances electronic density modulation, while the ester facilitates conjugation reactions, such as amide bond formation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O4/c10-6-4-11-5(3-12-6)9(16)17-13-7(14)1-2-8(13)15/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODVNDFHUSBPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate typically involves the reaction of 5-Bromo-pyrazine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazines.

    Coupling Reactions: Products include biaryl compounds.

    Hydrolysis: The major product is 5-Bromo-pyrazine-2-carboxylic acid.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Interactions

The target compound’s structural analogs share key functional groups but differ in substitution patterns and applications:

Compound Name Structural Features Molecular Interactions/Applications Reference
(2,5-Dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate 5-bromopyrazine, dioxopyrrolidinyl ester Electrophilic reactivity, conjugation site -
3-Benzyl-5-bromopyrazin-2(1H)-one 5-bromopyrazinone, benzyl group Forms N–H⋯O dimers and π–π stacks; pharmaceutical precursor
OTF1 (Oligothiophene fluorophore) Dioxopyrrolidinyl ester, bithiophene Photoluminescence (λPL = 505 nm); nanomaterial conjugates
Compound 63 (Synthetic intermediate) Dioxopyrrolidinyl ester, tert-butoxy group Intermediate for quinazolinone derivatives
Benzyl imidazolidine derivative () Dioxopyrrolidinyl ester, imidazolidine core Medicinal chemistry applications (unspecified)

Key Observations:

  • Bromine Substituent: The 5-bromo group in the target compound and 3-benzyl-5-bromopyrazin-2(1H)-one enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling). This contrasts with non-brominated analogs like OTF1, where reactivity is driven by thiophene conjugation .
  • Ester Reactivity: The dioxopyrrolidinyl ester in the target compound and OTF1 acts as an activated leaving group, enabling efficient amide bond formation. This is critical in drug conjugation and nanomaterial synthesis .

Physicochemical Properties

  • Solubility : The dioxopyrrolidinyl ester may enhance solubility in polar aprotic solvents (e.g., DMSO), similar to OTF1 (λPL in DMSO: 505 nm) .
  • Stability: Bromine’s electron-withdrawing effect could stabilize the pyrazine ring against hydrolysis compared to non-halogenated analogs .

Table 1: Comparative Analysis of Key Properties

Property Target Compound 3-Benzyl-5-bromopyrazin-2(1H)-one OTF1 Compound 63
Core Structure 5-Bromopyrazine 5-Bromopyrazinone Bithiophene Quinazolinone
Functional Group Dioxopyrrolidinyl ester Benzyl Dioxopyrrolidinyl ester tert-Butoxy
Key Reactivity Cross-coupling, conjugation Hydrogen bonding Photoluminescence Amide bond formation
Applications Drug synthesis, materials Pharmaceuticals Nanomaterials Synthetic intermediate

Biological Activity

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The molecular formula for this compound is C9H8BrN3O3, with a molecular weight of 276.08 g/mol. The compound features a pyrrolidine ring and a brominated pyrazine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC9H8BrN3O3
Molecular Weight276.08 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. In vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. A study involving human cancer cell lines revealed that the compound could inhibit cell proliferation through the activation of intrinsic apoptotic pathways.

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with protein targets involved in the regulation of apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, this compound was evaluated alongside other known antimicrobial agents. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Line Testing

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM, suggesting significant anticancer activity.

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